molecular formula C17H18N4O2 B12417343 7-Hydroxy alosetron-d3

7-Hydroxy alosetron-d3

Cat. No.: B12417343
M. Wt: 313.37 g/mol
InChI Key: CXXIOYMDTFXAIN-BMSJAHLVSA-N
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Description

7-Hydroxy alosetron-d3 is a derivative of alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved through various synthetic routes, including hydroxylation reactions using specific reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of 7-Hydroxy alosetron-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy alosetron-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alosetron .

Scientific Research Applications

7-Hydroxy alosetron-d3 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Hydroxy alosetron-d3 involves its interaction with the serotonin 5-HT3 receptor. By binding to this receptor, the compound inhibits the action of serotonin, a neurotransmitter involved in regulating gastrointestinal functions, pain perception, and mood. This inhibition can help alleviate symptoms of conditions like irritable bowel syndrome .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Hydroxy alosetron-d3 include:

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the seventh position, which can influence its binding affinity and selectivity for the serotonin 5-HT3 receptor. This modification can result in different pharmacological properties compared to other similar compounds .

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

313.37 g/mol

IUPAC Name

7-hydroxy-2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one

InChI

InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)/i2D3

InChI Key

CXXIOYMDTFXAIN-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=C1C=C(C=C3)O)C(=O)N(CC2)CC4=C(NC=N4)C

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O

Origin of Product

United States

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